2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.: 7365-23-3
VCID: VC2493312
InChI: InChI=1S/C7H12ClNO3S/c1-9(7(10)4-8)6-2-3-13(11,12)5-6/h6H,2-5H2,1H3
SMILES: CN(C1CCS(=O)(=O)C1)C(=O)CCl
Molecular Formula: C7H12ClNO3S
Molecular Weight: 225.69 g/mol

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide

CAS No.: 7365-23-3

Cat. No.: VC2493312

Molecular Formula: C7H12ClNO3S

Molecular Weight: 225.69 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide - 7365-23-3

Specification

CAS No. 7365-23-3
Molecular Formula C7H12ClNO3S
Molecular Weight 225.69 g/mol
IUPAC Name 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
Standard InChI InChI=1S/C7H12ClNO3S/c1-9(7(10)4-8)6-2-3-13(11,12)5-6/h6H,2-5H2,1H3
Standard InChI Key HGIYHXMVKRVQSW-UHFFFAOYSA-N
SMILES CN(C1CCS(=O)(=O)C1)C(=O)CCl
Canonical SMILES CN(C1CCS(=O)(=O)C1)C(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-methyl-acetamide is an organic compound characterized by several key structural elements. The compound features a chloroacetamide moiety attached to a thiophen ring system that has been oxidized at the sulfur atom (indicated by the 1lambda6 notation and dioxo terms), and also contains a methyl group attached to the nitrogen atom.

Molecular Structure and Bonding

The molecular structure of 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-methyl-acetamide contains several key functional groups that define its chemical behavior. The central structural elements include:

  • A tetrahydrothiophene ring (a saturated five-membered heterocyclic ring containing sulfur)

  • Two oxygen atoms double-bonded to the sulfur atom, creating a sulfonyl group (S=O bonds)

  • A chloroacetamide group (Cl-CH₂-CO-N) attached to the ring

  • A methyl group (CH₃) attached to the nitrogen atom of the amide

The presence of the chlorine atom as a leaving group on the acetamide portion confers reactivity that may be useful in nucleophilic substitution reactions, making this compound potentially valuable as a chemical intermediate .

Physicochemical Properties

The physicochemical properties of 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-methyl-acetamide provide insights into its potential behavior in various chemical environments and biological systems. These properties are crucial for understanding how the compound might interact with other molecules or behave under different conditions.

Physical Constants

Based on available data, the following physical properties have been determined for this compound:

PropertyValueDetermination Method
Polar Surface Area (PSA)62.83000 ŲComputational
LogP0.95150Computational
DensityNot Available-
Boiling PointNot Available-
Melting PointNot Available-
Flash PointNot Available-

The compound's LogP value of approximately 0.95 suggests moderate lipophilicity, indicating a balance between water solubility and membrane permeability. This property is particularly relevant for pharmaceutical applications as it affects how the compound might be absorbed, distributed, and eliminated in biological systems .

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-methyl-acetamide, it is instructive to compare it with structurally related compounds found in the chemical literature.

Structural Analogues

Several structural analogues were identified in the search results, demonstrating the diversity of this chemical class:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-(tetrahydrofuran-2-ylmethyl)-acetamide852399-83-8C₁₁H₁₈ClNO₄S295.78 g/molContains tetrahydrofuran-2-ylmethyl instead of methyl on N
2-chloro-N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)acetamide2411227-63-7C₁₂H₁₄ClNO₃S287.7625 g/molContains benzothiepin instead of thiophen; lacks N-methyl
2-chloro-N-((thiophen-2-yl)methyl)acetamide21403-27-0C₇H₈ClNOS189.66 g/molContains non-oxidized thiophen; different attachment point

These structural variations affect properties such as lipophilicity, molecular volume, and electronic distribution, which in turn influence their chemical reactivity and potential biological activities .

Property Comparisons

Where data is available, we can observe differences in physical properties among these related compounds:

The tetrahydrofuran-containing analogue (CAS: 852399-83-8) has reported predicted properties including:

  • Boiling point: 525.3±45.0 °C

  • Density: 1.37±0.1 g/cm³

  • pKa: -1.48±0.20

These values suggest that modifications to the core structure can significantly affect the compound's physical behavior .

SupplierPackagingPrice (USD)
AK Scientific100mg$166
AK Scientific1g$360
American Custom Chemicals Corporation1g (95% purity)$765.23

This pricing information suggests that compounds of this class are specialty chemicals primarily used for research purposes rather than bulk industrial applications .

Analytical Considerations

Identification Methods

For researchers working with 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-methyl-acetamide, several analytical methods would be suitable for identification and purity assessment:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography coupled with Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Elemental Analysis

The exact mass of 225.02300 reported in the data could serve as a reference for mass spectrometric identification .

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